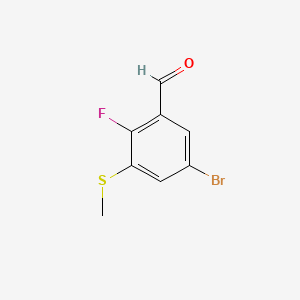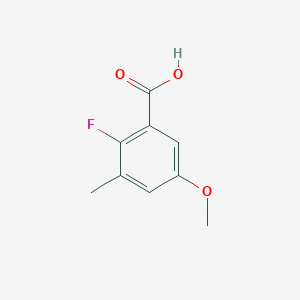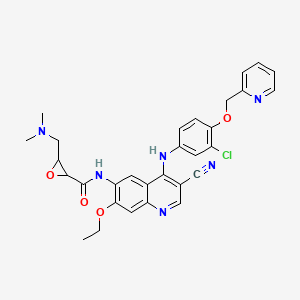
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide (Neratinib Impurity pound(c)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the cyano and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with halogenated quinoline derivatives.
Attachment of the pyridin-2-ylmethoxy group: This step involves the reaction of a pyridine derivative with a suitable leaving group on the quinoline core.
Formation of the oxirane ring: The oxirane ring can be formed through an epoxidation reaction, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline core or the oxirane ring, leading to the formation of quinoline N-oxides or diols, respectively.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chloro and pyridin-2-ylmethoxy groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the cyano group can yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry research.
Industry: The compound’s unique structure and reactivity can be leveraged in the development of new materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the functional groups can form hydrogen bonds or other interactions with proteins. These interactions can disrupt biological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their biological activity.
Epoxides: Compounds with an oxirane ring, such as epoxomicin, are known for their reactivity and potential therapeutic applications.
Cyano-containing compounds: Compounds with a cyano group, such as nitriles, are known for their versatility in organic synthesis.
Uniqueness
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((dimethylamino)methyl)oxirane-2-carboxamide is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C30H29ClN6O4 |
|---|---|
Peso molecular |
573.0 g/mol |
Nombre IUPAC |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(dimethylamino)methyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-39-26-13-23-21(12-24(26)36-30(38)29-27(41-29)16-37(2)3)28(18(14-32)15-34-23)35-19-8-9-25(22(31)11-19)40-17-20-7-5-6-10-33-20/h5-13,15,27,29H,4,16-17H2,1-3H3,(H,34,35)(H,36,38) |
Clave InChI |
PFXCXCPITLSQCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C5C(O5)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


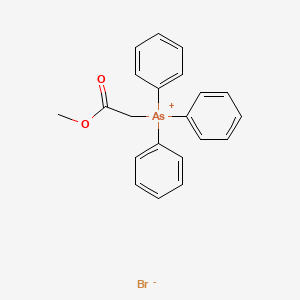
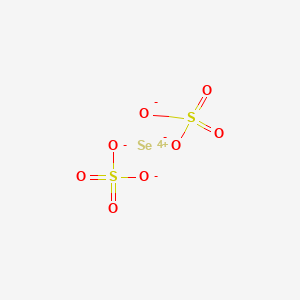
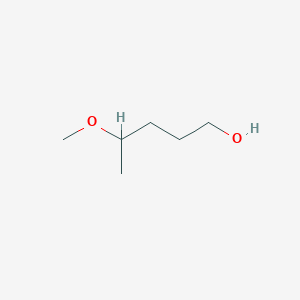
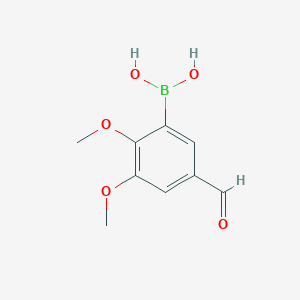
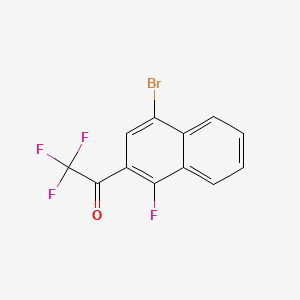
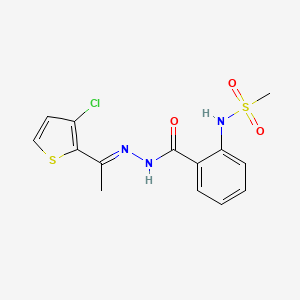
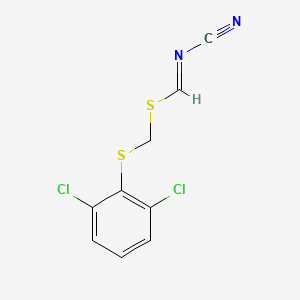
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
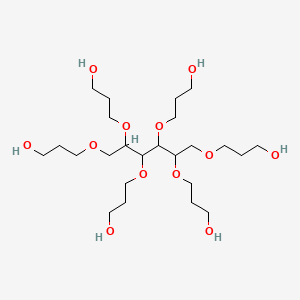
![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
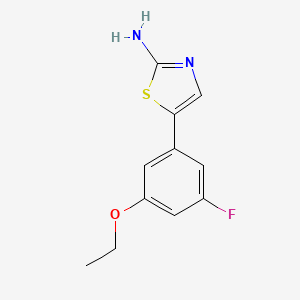
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
